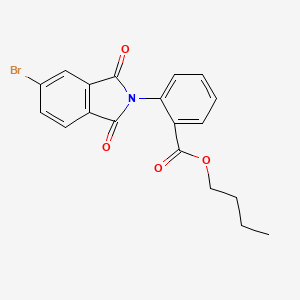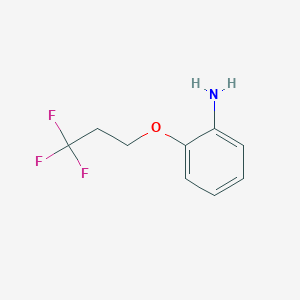![molecular formula C20H16N4O B11713733 3-methyl-4-[(E)-1-naphthyldiazenyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B11713733.png)
3-methyl-4-[(E)-1-naphthyldiazenyl]-1-phenyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-METHYL-4-[(1E)-2-(NAPHTHALEN-1-YL)DIAZEN-1-YL]-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a naphthalene moiety, a phenyl group, and a diazenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-[(1E)-2-(NAPHTHALEN-1-YL)DIAZEN-1-YL]-1-PHENYL-1H-PYRAZOL-5-OL typically involves the reaction of naphthalen-1-yl diazonium salt with 3-methyl-1-phenyl-1H-pyrazol-5-ol under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base such as sodium hydroxide to facilitate the diazotization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-METHYL-4-[(1E)-2-(NAPHTHALEN-1-YL)DIAZEN-1-YL]-1-PHENYL-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-METHYL-4-[(1E)-2-(NAPHTHALEN-1-YL)DIAZEN-1-YL]-1-PHENYL-1H-PYRAZOL-5-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-METHYL-4-[(1E)-2-(NAPHTHALEN-1-YL)DIAZEN-1-YL]-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The compound’s aromatic structure allows it to intercalate with DNA, potentially leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
- 1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol
Uniqueness
3-METHYL-4-[(1E)-2-(NAPHTHALEN-1-YL)DIAZEN-1-YL]-1-PHENYL-1H-PYRAZOL-5-OL is unique due to its specific combination of a pyrazole ring with a naphthalene moiety and a diazenyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C20H16N4O |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
5-methyl-4-(naphthalen-1-yldiazenyl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16N4O/c1-14-19(20(25)24(23-14)16-10-3-2-4-11-16)22-21-18-13-7-9-15-8-5-6-12-17(15)18/h2-13,23H,1H3 |
InChI-Schlüssel |
UWXRSFSHVJTDOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11713663.png)
![4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide]](/img/structure/B11713676.png)

![Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro-](/img/structure/B11713688.png)
![2-Nitro-6-[(phenylimino)methyl]phenol](/img/structure/B11713690.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B11713696.png)
![isothiazolo[4,5-f][1,2]benzisothiazole-3,5(2H,6H)-dione 1,1,7,7-tetraoxide](/img/structure/B11713698.png)
![Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate](/img/structure/B11713719.png)

![4-butoxy-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11713731.png)
![(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11713744.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B11713748.png)

